

what is umbralisib and how does it work

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Compound Focus: Umbralisib

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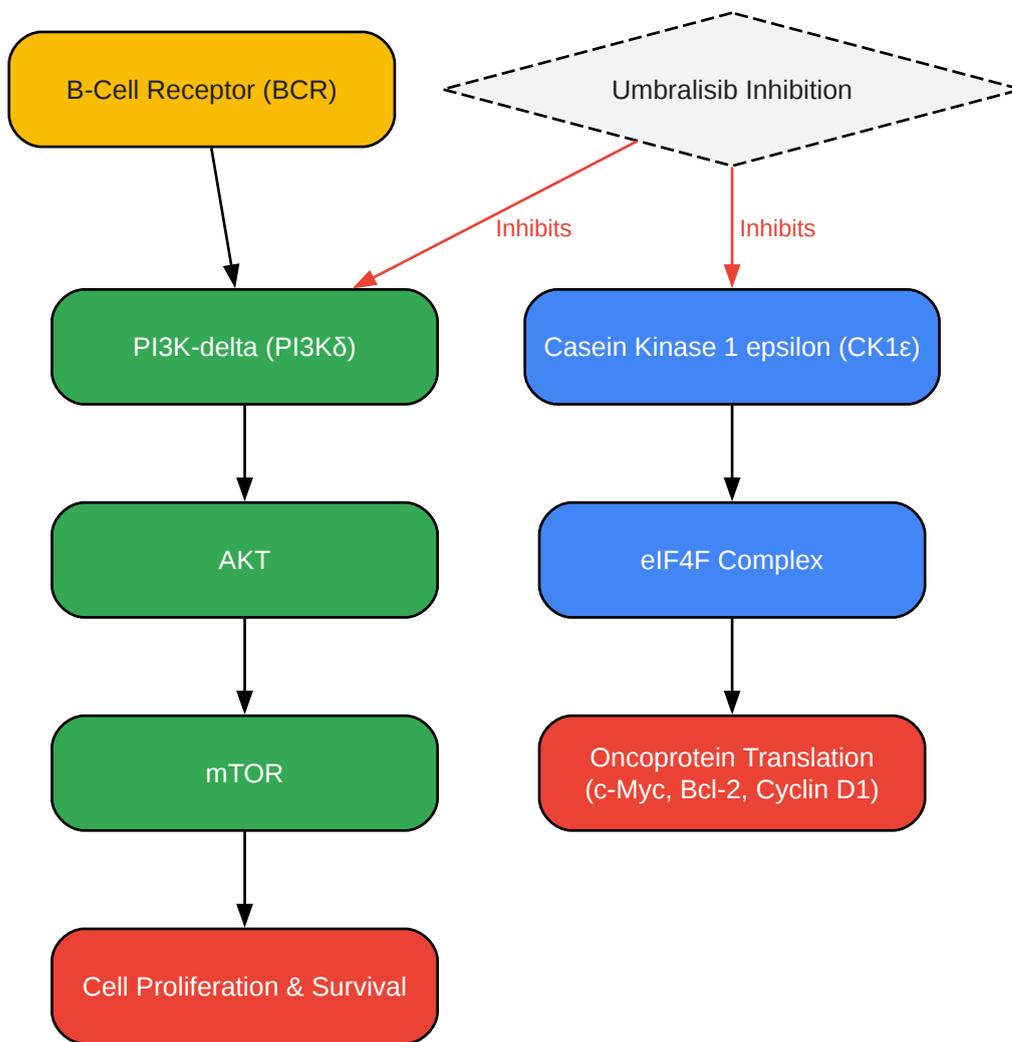
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Mechanism of Action and Pharmacology

Umbralisib functions as a dual-target inhibitor, which differentiates it from earlier drugs in its class.

- **Key Signaling Pathways:** The graphic below illustrates the primary molecular targets and the signaling pathways inhibited by **umbralisib**.



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- **Pharmacokinetics:** **Umbralisib** has a volume of distribution of 312 L and a long elimination half-life of approximately 91 hours, supporting once-daily dosing [1]. It is primarily metabolized by aldehyde oxidase in the liver, with a minor role for CYP3A4, and is predominantly excreted via the feces (81%) [2] [1]. It has high plasma protein binding (99.7%) [1].

Clinical Efficacy and Safety Data

The initial accelerated approval was based on a pivotal phase 2b trial (UNITY-NHL). The table below summarizes the efficacy outcomes from this trial [3].

Parameter	Marginal Zone Lymphoma (MZL) Cohort	Follicular Lymphoma (FL) Cohort
Patients	69	117
Prior Lines of Therapy (Median)	2	3
Overall Response Rate (ORR)	49%	43%
Complete Response (CR) Rate	16%	3.4%
Median Time to Response	2.8 months	4.4 months
Median Duration of Response (DOR)	Not Reached	11.1 months

Safety Profile and Regulatory Withdrawal

Despite its efficacy, **umbralisib**'s safety profile and outcomes from a subsequent trial led to its market withdrawal.

- **Common Adverse Reactions:** In clinical trials, the most frequent adverse reactions ($\geq 15\%$) included increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, elevated liver enzymes (ALT/AST), musculoskeletal pain, anemia, and thrombocytopenia [3]. Serious adverse reactions occurred in 18% of patients [3].
- **Hepatotoxicity:** Serum aminotransferase elevations were common, occurring in 15-35% of patients, with 5-8% experiencing elevations greater than 5 times the upper limit of normal [2]. These typically arose within 4-12 weeks of starting therapy and were usually reversible [2].
- **Regulatory Withdrawal:** In June 2022, the FDA announced an investigation and the subsequent withdrawal of **umbralisib**'s approval. This decision was based on the UNITY-CLL trial, which showed a **possible increased risk of death** and more serious adverse events in patients with chronic lymphocytic leukemia (CLL) taking **umbralisib** in combination with an anti-CD20 antibody compared to standard therapy [2] [4]. While the trial was in CLL (an unapproved indication), the findings had significant implications for its approved uses in MZL and FL, leading to the drug's voluntary withdrawal from the market [2] [4] [5].

Key Experimental Protocols

For researchers, understanding the design of key clinical trials is crucial.

- **Phase 1 Dose-Escalation Study (First-in-Human):** This open-label study enrolled patients with relapsed/refractory hematologic malignancies [6]. Patients received **umbralisib** orally once daily in 28-day cycles across a dose range of 50 to 1800 mg to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary antitumor activity [6]. The recommended phase 2 dose was established at 800 mg daily [6].
- **Phase 2 Trial in KI-Intolerant CLL (NCT02742090):** This prospective, multicenter, single-arm study evaluated **umbralisib** (800 mg/day) in CLL patients who were intolerant to prior Bruton's Tyrosine Kinase inhibitor (BTKi) or PI3K inhibitor therapy [7]. The primary endpoint was progression-free survival (PFS), with secondary endpoints including safety and time to treatment failure [7]. Intolerance was strictly defined by protocol-specified persistent adverse events that required discontinuation of the prior kinase inhibitor despite optimal supportive care [7].

Conclusion for Researchers

Umbralisib represents a clinically active dual PI3K δ /CK1 ϵ inhibitor with a distinct metabolic profile. Its journey from accelerated approval to market withdrawal underscores the critical importance of long-term safety monitoring in oncology drug development, particularly for agents within the PI3K inhibitor class, which have been plagued by class-wide toxicity concerns [5]. The case of **umbralisib** highlights the ongoing challenge of balancing efficacy with long-term safety in targeted cancer therapy.

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